![molecular formula C16H14N6O3S B4233436 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide
Overview
Description
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide, also known as MNTD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MNTD is a member of the tetrazole family of compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has also been found to reduce oxidative stress and increase antioxidant enzyme activity in animal models of diabetes. In cancer cells, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has been found to induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has been found to have an LD50 (median lethal dose) of greater than 2000 mg/kg in animal studies. However, one limitation of using 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide. One area of research is the development of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide and its potential therapeutic applications.
Scientific Research Applications
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-11-2-6-13(7-3-11)21-16(18-19-20-21)26-10-15(23)17-12-4-8-14(9-5-12)22(24)25/h2-9H,10H2,1H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEFJAKZLQOIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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